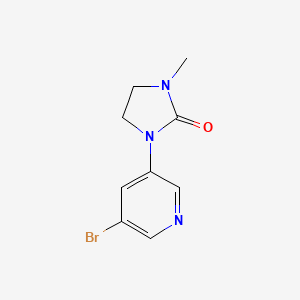

1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one

Description

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)-3-methylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O/c1-12-2-3-13(9(12)14)8-4-7(10)5-11-6-8/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLQLZGPNAKVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

- Formation of the imidazolidinone core via cyclization reactions.

- Introduction of the 5-bromopyridin-3-yl substituent through nucleophilic substitution or coupling reactions.

- Functional group modifications to optimize biological activity and physicochemical properties.

Preparation of the Imidazolidinone Core

Step 1: Cyclization of Urea Derivatives

The core imidazolidinone ring can be synthesized via cyclization of suitable urea derivatives or amino acid precursors. A common method involves:

- Reacting a diamine with a carbonyl source such as phosgene or triphosgene, leading to ring closure.

- Alternatively, using a protected amino acid derivative that undergoes intramolecular cyclization under basic or acidic conditions.

A diamine (e.g., ethylenediamine) reacts with triphosgene in the presence of a base (e.g., triethylamine) to form a cyclic urea intermediate, which upon heating yields the imidazolidinone core.

- The process emphasizes mild conditions to prevent decomposition.

- Yields typically range from 70-85% for the cyclization step.

Introduction of the 5-Bromopyridin-3-yl Group

Step 2: Nucleophilic Aromatic Substitution or Coupling

The bromopyridinyl moiety can be introduced via:

- Nucleophilic substitution if a suitable leaving group is present.

- Cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, which are more versatile and allow for diverse substitutions.

A boronic acid derivative of 5-bromopyridin-3-yl (e.g., 5-bromopyridin-3-ylboronic acid) reacts with a halogenated imidazolidinone precursor under palladium catalysis (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3) to form the C–N bond.

- Suzuki coupling is favored for its mild conditions and functional group tolerance.

- Reaction conditions typically involve reflux in a mixture of dioxane/water or toluene/water, with yields around 60-75%.

Specific Synthesis Pathway (Based on Patents and Literature)

Step 4: Synthesis of the Intermediate

- Starting from a 3-methylimidazolidin-2-one precursor with a suitable leaving group (e.g., halogen or triflate) at the position where the pyridinyl group will attach.

- The pyridinyl group is introduced via palladium-catalyzed cross-coupling.

Step 5: Final Functionalization

- Post-coupling modifications such as methylation of nitrogen atoms or introduction of other substituents to optimize activity.

- Purification via chromatography and characterization through NMR, MS, and X-ray crystallography.

Data Table: Summary of Preparation Methods

| Step | Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization to form imidazolidinone | Diamine + triphosgene | Mild heating (80-120°C) | 70-85% | Efficient ring closure |

| 2 | Coupling with bromopyridinyl | Boronic acid or halogenated pyridine | Pd-catalyzed Suzuki or Buchwald-Hartwig | 60-75% | Versatile for substitutions |

| 3 | Post-coupling modifications | Alkylation, methylation | Standard organic conditions | Variable | Fine-tuning of activity |

Notes on Optimization and Challenges

- Selectivity: Achieving regioselective substitution on the pyridine ring is crucial; typically, 3-position bromination is performed prior to coupling.

- Yield Improvement: Use of microwave-assisted synthesis or optimized catalysts can enhance yields.

- Purity: Recrystallization and chromatographic purification are essential for obtaining pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound.

Scientific Research Applications

Cancer Therapeutics

The compound has been identified as a promising candidate for cancer treatment, particularly through its interaction with specific molecular targets.

Mechanism of Action:

- The compound acts as an inhibitor of various kinases, including DDR1 (Discoidin Domain Receptor 1), which is implicated in tumorigenesis and cancer metastasis. Selective inhibitors targeting DDR1 have shown potential in suppressing tumor growth and enhancing chemosensitivity in non-small cell lung cancer (NSCLC) models .

Case Studies:

- A study highlighted the synthesis and evaluation of novel selective DDR1 inhibitors, where derivatives of imidazolidinones demonstrated significant inhibitory activity against DDR1 with IC50 values in the low nanomolar range. This suggests that 1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one could be developed further as a selective therapeutic agent against specific cancers .

Neuropharmacology

The compound's structural features suggest potential activity at GABA receptors, which are critical in the modulation of neuronal excitability.

Potential Applications:

- Research indicates that imidazolidinone derivatives may enhance GABAergic transmission, offering avenues for developing treatments for epilepsy and other neurological disorders. Similar compounds have been shown to possess broad antiseizure efficacy with minimal sedative effects .

Research Findings:

- A related imidazodiazepine analogue demonstrated efficacy in reducing seizure activity in animal models while maintaining a favorable side effect profile. This suggests that this compound might exhibit comparable properties, warranting further investigation into its neuropharmacological effects .

Synthetic Chemistry

In addition to its biological applications, this compound serves as a valuable intermediate in organic synthesis.

Synthesis Strategies:

- The compound can be synthesized through various methods involving the reaction of amines with carbonyl compounds, leading to high yields of imidazolidinones. This makes it a versatile building block for creating more complex molecules with potential therapeutic applications .

Applications in Drug Development:

- Its ability to act as a precursor for further modifications allows chemists to explore a range of derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Summary Table of Applications

Mechanism of Action

The mechanism by which 1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Core Heterocycle Differences: Replacement of pyridine with isoquinoline (compound 5) introduces extended π-conjugation, enhancing fluorescence properties . The copper(II) complex of this analog exhibits a melting point of 315–316 °C, indicating high thermal stability compared to the pyridine-based parent compound .

Substituent Effects: Bromine Position: The 5-bromo substitution on pyridine (target compound) vs. 4-bromo on phenyl (CAS 530081-14-2) alters electronic effects. Pyridine’s electron-deficient nature enhances reactivity in metal-catalyzed couplings compared to bromophenyl analogs . Methyl Group: The 3-methyl group on the imidazolidinone ring improves metabolic stability by reducing oxidative degradation, as seen in related methylated heterocycles .

Physical and Spectroscopic Properties

- IR Spectroscopy: The imidazolidinone carbonyl stretch (~1655 cm⁻¹) is consistent across analogs, but bromopyridine-specific vibrations (e.g., C-Br at ~600 cm⁻¹) distinguish it from phenyl or isoquinoline derivatives .

- Melting Points: The target compound’s melting point is unreported, but copper complexes of isoquinoline analogs melt above 300 °C, suggesting superior thermal stability in metal-coordinated forms .

Biological Activity

1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound's unique structure, featuring a bromopyridine moiety and an imidazolidinone ring, contributes to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure can be represented as follows:

This compound contains:

- A bromine atom at the 5-position of the pyridine ring.

- An imidazolidinone moiety that enhances its reactivity and biological interactions.

This compound primarily acts as a PRMT5 inhibitor . PRMT5 plays a crucial role in gene expression regulation and is implicated in various cancers. By inhibiting PRMT5, this compound can modulate gene expression pathways, potentially leading to therapeutic effects in cancer treatment.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes its activity against various cancer types:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest it may possess moderate antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The following table outlines its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 | |

| Escherichia coli | 64 |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study demonstrated the successful synthesis of this compound using a multi-step organic reaction involving brominated pyridine derivatives. The synthesized compound was then evaluated for its PRMT5 inhibitory activity, showing promising results in modulating cancer cell proliferation.

- Structural Activity Relationship (SAR) : Research into related compounds revealed that modifications to the bromine substituent and imidazolidinone structure significantly influenced biological activity. For instance, derivatives with different halogen substitutions were found to enhance PRMT5 inhibition potency .

- Therapeutic Implications : Given its dual action as both an anticancer and antimicrobial agent, ongoing research aims to explore combination therapies that leverage these properties for enhanced efficacy against resistant strains of bacteria and various cancer types .

Q & A

Q. What are the established synthetic routes for 1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves coupling a 5-bromopyridin-3-yl moiety with an imidazolidinone precursor. A plausible route includes:

- Step 1: Alkylation or substitution reactions using intermediates like 1-(2-chloroacetyl)-3-methylimidazolidin-2-one (CAS: 1247049-14-4), where the chloroacetyl group acts as a leaving group for nucleophilic attack by a bromopyridine derivative .

- Step 2: Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the bromopyridine group. For example, tert-butyl-protected bromopyridine intermediates (e.g., 1-(5-Bromopyridin-3-yl)-4-methylpiperazine, CAS: 130634-09-2) suggest the use of protecting groups to enhance regioselectivity .

- Key intermediates: 3-methylimidazolidin-2-one derivatives and halogenated pyridines (e.g., 5-bromo-3-hydroxypyridin-2-one, CAS: 34206-49-0) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: The bromine atom on the pyridine ring causes distinct deshielding effects in -NMR (e.g., aromatic protons at δ 8.2–8.5 ppm). The imidazolidinone ring protons appear as singlets (δ 3.1–3.3 ppm for methyl groups) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For brominated heterocycles, heavy-atom effects improve diffraction resolution, enabling precise bond-length and angle measurements .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 256.03 (CHBrNO) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Identification: Brominated pyridines often exhibit acute toxicity (e.g., skin/eye irritation, respiratory sensitization). Refer to safety data sheets (SDS) for analogs like 5-bromo-3-hydroxy-1H-pyridin-2-one (CAS: 34206-49-0), which mandate PPE (gloves, goggles) and fume hood use .

- First Aid: In case of inhalation, move to fresh air and administer artificial respiration if needed. For skin contact, wash immediately with water .

Q. What functional groups in this compound are reactive sites for further derivatization?

Methodological Answer:

- Bromine Atom: Facilitates cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups.

- Imidazolidinone Ring: The carbonyl group is susceptible to nucleophilic attack (e.g., Grignard reagents), while the methyl group can undergo oxidation .

- Pyridine Nitrogen: Coordination sites for metal catalysts in catalytic reactions .

Q. How do researchers validate the purity of this compound during synthesis?

Methodological Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using ammonium acetate buffer (pH 6.5) to resolve impurities .

- Melting Point Analysis: Compare experimental values (e.g., 145–148°C) with literature data for analogs like 5-bromo-3-hydroxypyridin-2-one .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR data for this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to simulate - and -NMR chemical shifts. Discrepancies in aromatic proton shifts may arise from solvent effects (e.g., DMSO vs. chloroform), which are corrected using the IEF-PCM solvation model .

- Validation: Overlay experimental and simulated spectra in software like MestReNova, focusing on diagnostic peaks (e.g., pyridine C-Br coupling in -NMR) .

Q. What strategies optimize the coupling efficiency between 5-bromopyridin-3-yl derivatives and imidazolidinone precursors?

Methodological Answer:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)/XPhos) for Suzuki coupling, optimizing ligand-to-metal ratios.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side-product formation. Compare yields in DMF vs. THF .

- Temperature Control: Microwave-assisted synthesis at 100–120°C reduces reaction time from 24 h to 2 h .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effect: Bromine decreases electron density on the pyridine ring, as shown by Hammett constants (σ = 0.39), making the ring less nucleophilic.

- Impact on Reactivity: Bromine directs electrophilic substitution to the para position, but steric hindrance from the imidazolidinone group may alter regioselectivity .

- DFT Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Crystallization Issues: Bromine’s heavy-atom effect can cause twinning or poor diffraction. Use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twinning .

- Solvent Selection: Slow evaporation from ethanol/water (7:3 v/v) promotes single-crystal growth. Additives like diethyl ether reduce nucleation rates .

Q. How can researchers reconcile contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Data Normalization: Control for assay variability (e.g., cell line viability, incubation time). For example, inconsistent IC values may arise from differing ATP concentrations in kinase assays .

- Molecular Docking: Use AutoDock Vina to compare binding poses with target proteins (e.g., kinases). Contradictions may stem from conformational flexibility of the imidazolidinone ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.